6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with cyclopentylthiol and an appropriate aldehyde under acidic conditions. The reaction proceeds through a three-component condensation followed by a rearrangement and dehydrogenative aromatization. The use of microwave-assisted methods has been reported to enhance the efficiency and yield of this synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiproliferative activity against cancer cells.
Mechanism of Action
The mechanism of action of 6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within cells. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the induction of apoptosis, a process of programmed cell death . The compound may interact with key signaling pathways and enzymes involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,N2-Diaryl-1,3,5-triazine-2,4-diamine: Known for its antiproliferative activity against cancer cells.
Atrazine: A widely used herbicide with a triazine core.
Melamine: Used in the production of resins and flame retardants.
Uniqueness
6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylsulfanyl group contributes to its potential biological activity and its ability to undergo various chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
6-cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5S/c9-6-11-7(10)13-8(12-6)14-5-3-1-2-4-5/h5H,1-4H2,(H4,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYIMRVKJXDLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=NC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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